molecular formula C17H18O2 B14436762 2,2-Diphenyl-1,3-dioxepane CAS No. 77130-20-2

2,2-Diphenyl-1,3-dioxepane

Cat. No.: B14436762
CAS No.: 77130-20-2
M. Wt: 254.32 g/mol
InChI Key: KACOOFOKXCICKC-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1,3-dioxepane is an organic compound with the molecular formula C17H18O2 It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms This compound is notable for its unique structure, which includes two phenyl groups attached to the dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1,3-dioxepane typically involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which then undergoes cyclization to form the dioxepane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C)

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid

    Solvent: Common solvents include toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3-dioxepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxepane ring into diols or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

    Oxidation: Benzophenone derivatives

    Reduction: Diphenylmethanol derivatives

    Substitution: Nitro or halogenated phenyl derivatives

Scientific Research Applications

2,2-Diphenyl-1,3-dioxepane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry. It is involved in the preparation of various polymers through ring-opening polymerization.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,3-dioxepane involves its interaction with molecular targets through its phenyl groups and dioxepane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dioxepane
  • 1,3-Dioxepane
  • 1,4-Dioxepane

Comparison

2,2-Diphenyl-1,3-dioxepane is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other dioxepane isomers. The phenyl groups also provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

77130-20-2

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2,2-diphenyl-1,3-dioxepane

InChI

InChI=1S/C17H18O2/c1-3-9-15(10-4-1)17(16-11-5-2-6-12-16)18-13-7-8-14-19-17/h1-6,9-12H,7-8,13-14H2

InChI Key

KACOOFOKXCICKC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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